molecular formula C14H14ClNO4S2 B2425886 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide CAS No. 1021020-92-7

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide

Katalognummer B2425886
CAS-Nummer: 1021020-92-7
Molekulargewicht: 359.84
InChI-Schlüssel: CUWDPVUWKYLPIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide, also known as TCS 2312, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets the enzyme known as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. TCS 2312 has shown promising results in preclinical studies, and its mechanism of action suggests that it may have therapeutic applications in a range of conditions, including pain, inflammation, and anxiety.

Wirkmechanismus

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 is a selective inhibitor of FAAH, which is an enzyme that is involved in the metabolism of endocannabinoids. Endocannabinoids are signaling molecules that are produced by the body and are involved in a range of physiological processes, including pain, inflammation, and anxiety. FAAH breaks down endocannabinoids, which reduces their activity in the body. By inhibiting FAAH, 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 increases the levels of endocannabinoids in the body, which can have therapeutic effects.
Biochemical and Physiological Effects:
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has been shown to have a range of biochemical and physiological effects in preclinical models. By inhibiting FAAH, 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 increases the levels of endocannabinoids in the body, which can modulate a range of physiological processes. Endocannabinoids are involved in pain signaling, inflammation, and anxiety, and 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has been shown to have therapeutic effects in models of these conditions. 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has several advantages for lab experiments, including its selectivity for FAAH and its ability to modulate endocannabinoid signaling. 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has also been shown to have good bioavailability and pharmacokinetics in preclinical models. However, 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has some limitations, including its relatively low potency compared to other FAAH inhibitors and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312. One area of research is to further explore the therapeutic potential of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 in preclinical models of pain, inflammation, and anxiety. Another area of research is to optimize the synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 to improve its yield and purity. Additionally, future research could focus on developing more potent and selective FAAH inhibitors based on the structure of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 in humans.

Synthesemethoden

The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 involves several steps, starting with the preparation of the intermediate compound 2-((5-chlorothiophen-2-yl)sulfonyl)acetamide. This intermediate is then reacted with 3-methoxybenzylamine to yield the final product, 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312. The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has been optimized to improve the yield and purity of the compound, and several variations of the synthesis method have been reported in the literature.

Wissenschaftliche Forschungsanwendungen

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has been extensively studied in preclinical models, where it has shown promising results in a range of conditions. In animal models of pain, 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has been shown to reduce pain sensitivity and improve the efficacy of opioids. In models of inflammation, 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has been shown to reduce inflammation and improve tissue damage. In models of anxiety, 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide 2312 has been shown to reduce anxiety-like behavior.

Eigenschaften

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S2/c1-20-11-4-2-3-10(7-11)8-16-13(17)9-22(18,19)14-6-5-12(15)21-14/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWDPVUWKYLPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methoxybenzyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.